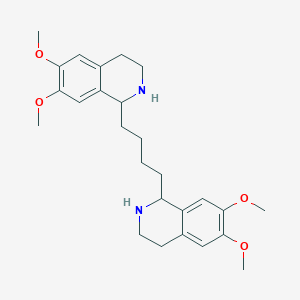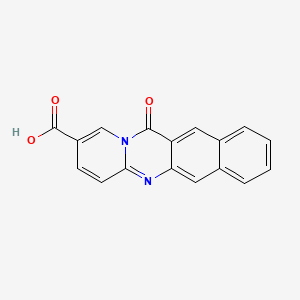
3-(4-Chloroanilino)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloroanilino)-2-methylpropanoic acid: is an organic compound characterized by the presence of a chloroaniline group attached to a methylpropanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : The synthesis of 3-(4-Chloroanilino)-2-methylpropanoic acid typically begins with the nitration of aniline to form 4-chloroaniline. This is followed by the reaction of 4-chloroaniline with 2-methylpropanoic acid under acidic conditions to form the desired product.
Reaction Conditions: The nitration step requires concentrated nitric acid and sulfuric acid at low temperatures. The subsequent reaction with 2-methylpropanoic acid is typically carried out in the presence of a catalyst such as hydrochloric acid.
-
Industrial Production Methods: : Industrially, the compound can be synthesized using a continuous flow process where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. This method often employs automated systems to maintain optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 3-(4-Chloroanilino)-2-methylpropanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
-
Substitution: : The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation Products: Various oxidized derivatives depending on the extent of oxidation.
Reduction Products: Reduced amine derivatives.
Substitution Products: Compounds with different functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(4-Chloroanilino)-2-methylpropanoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It serves as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-(4-Chloroanilino)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroaniline group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in the biological activity of the target, resulting in therapeutic or biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromoanilino)-2-methylpropanoic acid: Similar structure with a bromo group instead of a chloro group.
3-(4-Fluoroanilino)-2-methylpropanoic acid: Contains a fluoro group in place of the chloro group.
3-(4-Methoxyanilino)-2-methylpropanoic acid: Features a methoxy group instead of a chloro group.
Uniqueness
3-(4-Chloroanilino)-2-methylpropanoic acid is unique due to the presence of the chloro group, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activity. The chloro group can also influence the compound’s solubility and stability, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
38433-98-6 |
|---|---|
Molekularformel |
C10H12ClNO2 |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
3-(4-chloroanilino)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-7(10(13)14)6-12-9-4-2-8(11)3-5-9/h2-5,7,12H,6H2,1H3,(H,13,14) |
InChI-Schlüssel |
MBIZQDHHJQIKTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1=CC=C(C=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


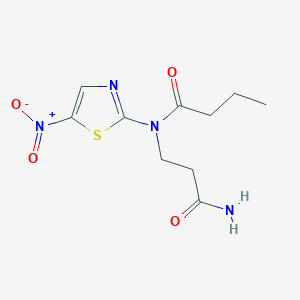
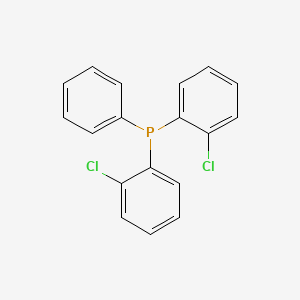

![3-(4-chlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11999543.png)
![6-(2-methylbutan-2-yl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11999548.png)

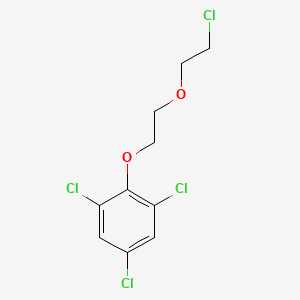
![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999561.png)



